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Introduction
The C-alkylation of nitroalkanes is a powerful transformation in organic synthesis, providing

access to a diverse range of valuable building blocks. The nitro group can be readily converted

into other functional groups such as amines, carbonyls, and alkanes, making nitroalkanes

versatile intermediates in the synthesis of pharmaceuticals and other complex molecules.[1][2]

[3] Historically, the direct C-alkylation of nitroalkanes with alkyl halides has been a significant

challenge due to competitive O-alkylation.[1][2][3] However, recent advances in transition-metal

catalysis, particularly with nickel, have provided efficient and general methods to overcome this

limitation.[1]

This document provides detailed application notes and protocols for the nickel-catalyzed C-

alkylation of nitroalkanes with unactivated alkyl iodides, a method developed by the Watson

group.[4][5][6] This reaction is compatible with a broad range of functional groups and can be

applied to primary, secondary, and even tertiary alkyl iodides.[3][4][6] Furthermore, a

photoredox/nickel dual catalytic system has been developed to address the alkylation of more

sterically hindered secondary nitroalkanes.[7][8]

Advantages of Nickel-Catalyzed C-Alkylation
Overcomes O-Alkylation: The use of nickel catalysts effectively prevents the competing O-

alkylation pathway, which is a common problem in traditional methods.[1][2]
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Broad Substrate Scope: The method is compatible with a wide variety of primary, secondary,

and tertiary unactivated alkyl iodides.[3][4]

Excellent Functional Group Tolerance: The reaction conditions tolerate a range of sensitive

functional groups, including esters, nitriles, imides, and common protecting groups.[4][9]

Mild Reaction Conditions: The reactions are typically carried out under mild conditions,

making them suitable for complex molecule synthesis.[3][5]

Access to Complex Structures: This methodology allows for the rapid synthesis of

structurally diverse nitroalkanes, which are precursors to valuable compounds like α-tertiary

amines.[7][8][10]

Reaction Mechanism
Mechanistic studies suggest that the nickel-catalyzed C-alkylation of nitroalkanes proceeds

through a radical-based mechanism.[4][8] The addition of radical scavengers, such as TEMPO,

has been shown to inhibit product formation completely.[3] Reactions involving radical clock

substrates, like cyclopropylmethyl iodide, result in ring-opened products, further supporting the

presence of radical intermediates.[3]

Data Presentation
Table 1: Scope of Unactivated Alkyl Iodides in the
Nickel-Catalyzed C-Alkylation of Primary Nitroalkanes
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Entry Alkyl Iodide Nitroalkane Product Yield (%)

1 1-Iodooctane Nitroethane 2-Nitrodecane 85

2
1-Iodo-3-

phenylpropane
Nitroethane

1-Nitro-4-

phenylpentane
78

3
1-Iodo-4-

chlorobutane
Nitroethane

1-Chloro-5-

nitropentane
75

4 2-Iodopropane Nitroethane
2-Methyl-3-

nitropentane
65

5
Cyclohexyl

Iodide
Nitroethane

(1-

Nitroethyl)cycloh

exane

70

6
1-Adamantyl

Iodide
1-Nitropropane

1-(1-

Nitropropyl)adam

antane

58

Yields are isolated yields and are representative examples from the literature.

Table 2: Scope of Nitroalkanes in the Nickel-Catalyzed C-
Alkylation

Entry Alkyl Iodide Nitroalkane Product Yield (%)

1 1-Iodooctane Nitromethane 1-Nitrononane 70

2 1-Iodooctane 1-Nitropropane 2-Nitroundecane 82

3 1-Iodooctane
(Nitro)cyclopenta

ne

1-(Octyl)-1-

nitrocyclopentan

e

60

4
1-Iodo-4-

fluorobutane

Phenylnitrometh

ane

1-Fluoro-4-(1-

nitro-1-

phenylethyl)buta

ne

72
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Yields are isolated yields and are representative examples from the literature.

Experimental Protocols
General Protocol for Nickel-Catalyzed C-Alkylation of
Primary Nitroalkanes
This protocol is based on the method developed by Watson and coworkers.[4]

Materials:

NiBr₂·diglyme (5 mol%)

Bathocuproine (10 mol%)

Nitroalkane (1.5 equiv)

Alkyl iodide (1.0 equiv)

Et₂Zn (1.1 equiv, as a 1.0 M solution in hexanes)

Anhydrous 1,4-dioxane

Anhydrous methyl tert-butyl ether (MTBE)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To an oven-dried vial equipped with a magnetic stir bar, add NiBr₂·diglyme (0.05 mmol) and

bathocuproine (0.10 mmol).

The vial is sealed with a septum and purged with argon for 10 minutes.

Add anhydrous 1,4-dioxane (1.0 mL) and anhydrous MTBE (1.0 mL) via syringe.

Add the nitroalkane (1.5 mmol) followed by the alkyl iodide (1.0 mmol).
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Cool the reaction mixture to 0 °C in an ice bath.

Slowly add Et₂Zn (1.1 mmol, 1.1 mL of a 1.0 M solution in hexanes) dropwise over 5

minutes.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC

or GC-MS.

Upon completion, quench the reaction by the slow addition of 2 M HCl (5 mL).

Extract the mixture with ethyl acetate (3 x 10 mL).

Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and

concentrate in vacuo.

Purify the crude product by flash column chromatography on silica gel to afford the desired

C-alkylated nitroalkane.

Protocol for Photoredox/Nickel Dual-Catalyzed C-
Alkylation of Secondary Nitroalkanes
This protocol is an adaptation for more sterically demanding substrates and is notable for its

tolerance to air.[7][8]

Materials:

NiCl₂·glyme (10 mol%)

4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (12 mol%)

Ir(ppy)₃ (photocatalyst, 1-2 mol%)

Secondary nitroalkane (1.2 equiv)

Alkyl iodide (1.0 equiv)

2,6-Lutidine (2.0 equiv)
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Anhydrous N,N-dimethylformamide (DMF)

Blue LED light source

Procedure:

To a vial equipped with a magnetic stir bar, add NiCl₂·glyme (0.10 mmol), dtbbpy (0.12

mmol), and Ir(ppy)₃ (0.01-0.02 mmol).

Add the secondary nitroalkane (1.2 mmol) and the alkyl iodide (1.0 mmol).

Add anhydrous DMF (2.0 mL) followed by 2,6-lutidine (2.0 mmol).

The vial is sealed and the reaction mixture is stirred under irradiation with a blue LED light

source at room temperature for 24-48 hours.

Monitor the reaction by TLC or GC-MS.

Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl

acetate (3 x 15 mL).

Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and

concentrate in vacuo.

Purify the crude product by flash column chromatography on silica gel to afford the desired

tertiary nitroalkane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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